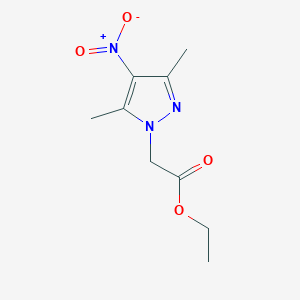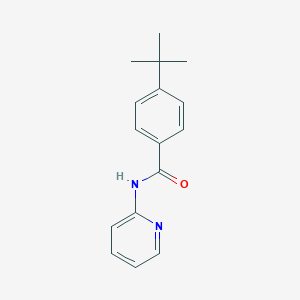
4-tert-butyl-N-pyridin-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-pyridin-2-ylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which are widely used in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
作用機序
4-tert-butyl-N-pyridin-2-ylbenzamide works by inhibiting the activity of various kinases involved in immune cell signaling. Specifically, 4-tert-butyl-N-pyridin-2-ylbenzamide inhibits the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine receptor signaling, respectively. By inhibiting these kinases, 4-tert-butyl-N-pyridin-2-ylbenzamide can modulate immune cell function and reduce inflammation.
生化学的および生理学的効果
4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of B-cell malignancies, reduce the production of pro-inflammatory cytokines, and modulate immune cell function. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of 4-tert-butyl-N-pyridin-2-ylbenzamide is its specificity for BTK, ITK, and TXK. This specificity allows for the modulation of immune cell function without affecting other kinases, reducing the risk of off-target effects. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in preclinical studies, making it a promising candidate for further development.
One of the limitations of 4-tert-butyl-N-pyridin-2-ylbenzamide is its relative novelty, with limited clinical data available. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action may not be effective in all diseases, limiting its potential therapeutic applications.
将来の方向性
There are several potential future directions for the development of 4-tert-butyl-N-pyridin-2-ylbenzamide. One potential application is in the treatment of autoimmune disorders, where the modulation of immune cell function may be beneficial. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide may have applications in the treatment of inflammatory diseases, where the reduction of pro-inflammatory cytokines may be beneficial. Finally, further research is needed to fully understand 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide involves several steps, including the reaction of 4-aminopyridine with 4-tert-butylbenzoyl chloride to yield 4-tert-butyl-N-pyridin-2-ylbenzamide. The compound is then purified using column chromatography to obtain the final product. The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
4-tert-butyl-N-pyridin-2-ylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit various kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
特性
CAS番号 |
349407-91-6 |
|---|---|
製品名 |
4-tert-butyl-N-pyridin-2-ylbenzamide |
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
4-tert-butyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-9-7-12(8-10-13)15(19)18-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,18,19) |
InChIキー |
QBIUSEXCAPEVCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



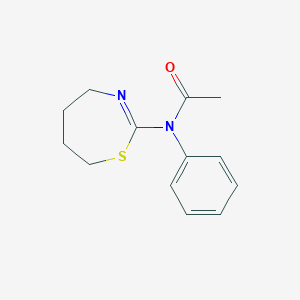
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
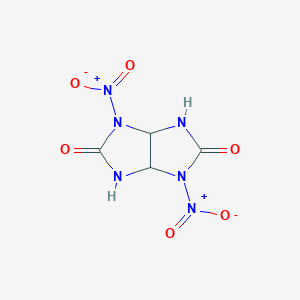
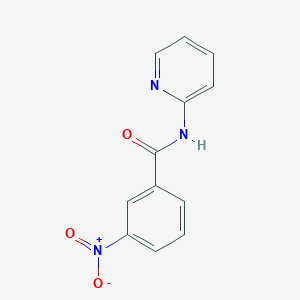
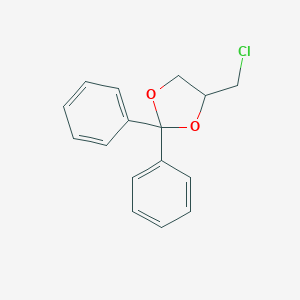
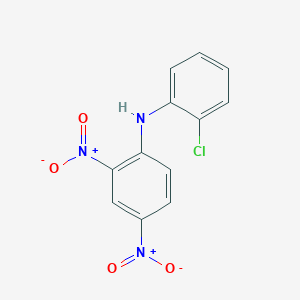
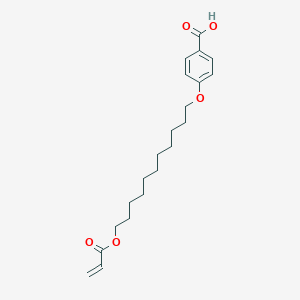
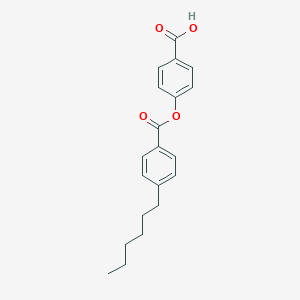
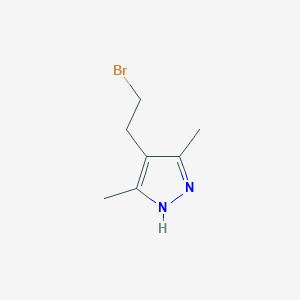
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
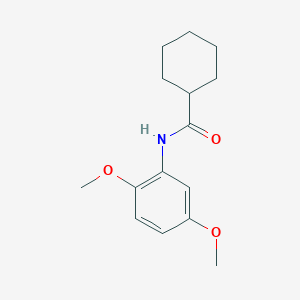
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
